

The Role of MRS2179 in Blocking ADP-Induced Platelet Activation: A Technical Guide

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Compound of Interest					
Compound Name:	MRS2179 tetrasodium				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2179, a selective antagonist of the P2Y1 purinergic receptor, and its role in the inhibition of adenosine diphosphate (ADP)-induced platelet activation. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the underlying signaling pathways.

Introduction to MRS2179 and Platelet Activation

Adenosine diphosphate (ADP) is a crucial signaling molecule in hemostasis and thrombosis, acting as a potent platelet agonist. Upon release from dense granules of activated platelets, ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] [3][4] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2][5][6] The P2Y12 receptor, coupled to Gi, mediates the amplification and stabilization of the aggregation response.[2][7]

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a competitive and selective antagonist of the P2Y1 receptor.[8][9][10] By blocking the P2Y1 receptor, MRS2179 effectively inhibits the initial phase of ADP-induced platelet activation, including shape change, calcium mobilization, and subsequent aggregation, without affecting the P2Y12-mediated inhibition of adenylyl cyclase.[8][11][12] This makes MRS2179 an invaluable tool for dissecting the specific



contributions of the P2Y1 receptor to platelet function and a reference compound in the development of novel antiplatelet therapies.[13]

Quantitative Data on MRS2179 Activity

The efficacy of MRS2179 as a P2Y1 receptor antagonist has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from studies on human platelets.

Table 1: Binding Affinity of MRS2179 for the Human Platelet P2Y1 Receptor

Parameter	Value	Radioligand Used	Reference
Kd (dissociation constant)	109 ± 18 nM	[33P]MRS2179	[8][11]
Number of Binding Sites	134 ± 8 sites/platelet	[33P]MRS2179	[8][11][12]
KB (antagonist equilibrium constant)	100 nM	-	[9][10]
Ki (inhibition constant)	84 nM	[3H]MRS2279	[14]

Table 2: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Responses

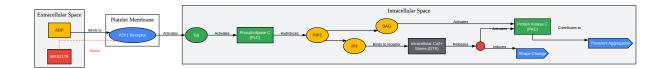


Parameter	Agonist	Value	Species	Reference
IC50 (Platelet Aggregation)	ADP (3 μM)	~10 μM	Human	[15]
IC50 (Ca2+ Mobilization)	ADP (3 μM)	40.8 ± 12.3 μM	Human	[8]
pIC50 (Platelet Aggregation)	2MeSADP	6.21 ± 0.20	Human	[15]
IC50 (vs P2X1 receptor)	-	1.15 μΜ	Rat	[9][10]
IC50 (vs P2X3 receptor)	-	12.9 μΜ	Rat	[9][10]

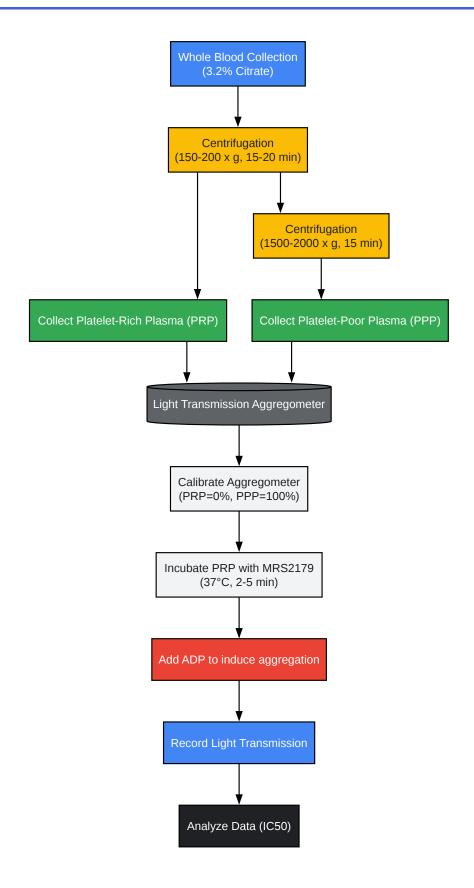
Signaling Pathways in ADP-Induced Platelet Activation and MRS2179 Inhibition

ADP-induced platelet activation is a complex process involving multiple signaling cascades. The following diagrams illustrate the P2Y1 receptor-mediated pathway and the mechanism of inhibition by MRS2179.

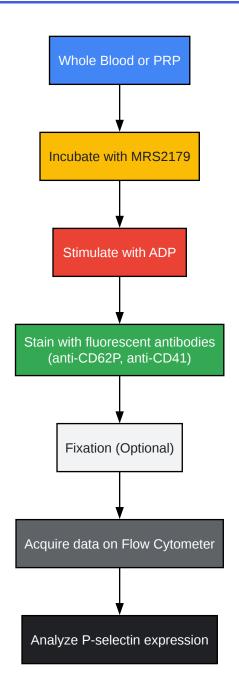












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Foundational & Exploratory





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